molecular formula C27H22FNO6 B11185779 ethyl 4-[2-(2-fluorophenyl)-4-hydroxy-3-(4-methoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate

ethyl 4-[2-(2-fluorophenyl)-4-hydroxy-3-(4-methoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate

Cat. No.: B11185779
M. Wt: 475.5 g/mol
InChI Key: HHFHRKQWHQCVGU-ZNTNEXAZSA-N
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Description

Ethyl 4-[2-(2-fluorophenyl)-4-hydroxy-3-(4-methoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate is a complex organic compound with a unique structure that includes a fluorophenyl group, a hydroxy group, a methoxybenzoyl group, and a pyrrol-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[2-(2-fluorophenyl)-4-hydroxy-3-(4-methoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Pyrrol-1-yl Intermediate: The initial step involves the reaction of 2-fluorobenzaldehyde with an appropriate amine to form the corresponding Schiff base. This intermediate is then cyclized to form the pyrrol-1-yl ring.

    Introduction of the Hydroxy Group: The hydroxy group is introduced through a hydroxylation reaction, typically using a hydroxylating agent such as hydrogen peroxide or a peracid.

    Addition of the Methoxybenzoyl Group: The methoxybenzoyl group is added via a Friedel-Crafts acylation reaction, using methoxybenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-(2-fluorophenyl)-4-hydroxy-3-(4-methoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, particularly with strong nucleophiles under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes from the hydroxy group.

    Reduction: Formation of alcohols from the carbonyl groups.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Ethyl 4-[2-(2-fluorophenyl)-4-hydroxy-3-(4-methoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-[2-(2-fluorophenyl)-4-hydroxy-3-(4-methoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound’s fluorophenyl group can interact with hydrophobic pockets in proteins, while the hydroxy and methoxybenzoyl groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 4-[2-(2-fluorophenyl)-4-hydroxy-3-(4-methoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate can be compared with other similar compounds, such as:

    Ethyl 4-[2-(2-fluorophenyl)-4-hydroxy-3-(4-isobutoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate: Similar structure but with an isobutoxy group instead of a methoxy group.

    Ethyl 4-[2-(2-fluorophenyl)-4-hydroxy-3-(4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate: Similar structure but with a propoxy group instead of a methoxy group.

These compounds share similar core structures but differ in their substituents, which can lead to variations in their chemical and biological properties.

Properties

Molecular Formula

C27H22FNO6

Molecular Weight

475.5 g/mol

IUPAC Name

ethyl 4-[(3E)-2-(2-fluorophenyl)-3-[hydroxy-(4-methoxyphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]benzoate

InChI

InChI=1S/C27H22FNO6/c1-3-35-27(33)17-8-12-18(13-9-17)29-23(20-6-4-5-7-21(20)28)22(25(31)26(29)32)24(30)16-10-14-19(34-2)15-11-16/h4-15,23,30H,3H2,1-2H3/b24-22+

InChI Key

HHFHRKQWHQCVGU-ZNTNEXAZSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(/C(=C(/C3=CC=C(C=C3)OC)\O)/C(=O)C2=O)C4=CC=CC=C4F

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(C(=C(C3=CC=C(C=C3)OC)O)C(=O)C2=O)C4=CC=CC=C4F

Origin of Product

United States

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